molecular formula C8H12N4OS B2416443 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one CAS No. 2309590-54-1

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one

Cat. No.: B2416443
CAS No.: 2309590-54-1
M. Wt: 212.27
InChI Key: QDCXLZYJCFQYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-triazole group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The molecule also has a thioether linkage connecting the triazole and pyrrolidinone rings.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving hydrazine and a suitable nitrile . The pyrrolidin-2-one ring could be formed through a cyclization reaction involving an appropriate amino acid derivative. The thioether linkage could be formed through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The thioether linkage is a sulfur atom connected to two carbon atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The triazole ring could potentially participate in reactions involving the nitrogen atoms, such as protonation, alkylation, or acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of hydrogen-bonding capabilities, and its overall molecular size and shape .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have been actively involved in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of new compounds through multi-step reactions has been explored, resulting in substances that have been evaluated for antimicrobial, antitubercular, and antiviral activities (Dave et al., 2007). Additionally, compounds have been synthesized and tested for their cardiovascular effects, such as coronary vasodilating and antihypertensive activities (Sato et al., 1980). The antimicrobial and antioxidant properties of various synthesized compounds have also been a focus, with some showing promising results in inhibiting the growth of pathogenic microorganisms and demonstrating significant antioxidant activity (Bhoi et al., 2016).

Corrosion Inhibition

Research has also been conducted on the application of synthesized compounds as corrosion inhibitors. For example, Schiff’s bases of pyridyl substituted triazoles have been investigated for their effectiveness in inhibiting corrosion in mild steel in hydrochloric acid solutions. Some of these compounds have exhibited high inhibition efficiency, supporting the development of protective coatings for metals (Ansari et al., 2014).

Material Science and Catalysis

In material science, the synthesis of new compounds has led to the development of new materials with specific properties. For example, rare-earth metal complexes with NNN-tridentate pyrrolyl ligands have been synthesized and shown to catalyze specific selective living polymerization of isoprene, highlighting their potential in the creation of new polymeric materials (Wang et al., 2012).

Future Directions

The study of such a compound could open up new avenues in various fields such as medicinal chemistry, materials science, and chemical biology. Its unique structure could make it a useful scaffold for the development of new drugs or the design of new materials .

Mechanism of Action

    Target of action

    Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems . Pyrrolidinones are a class of compounds that have been used in the development of various drugs due to their diverse biological activities.

    Mode of action

    The mode of action of triazoles generally involves binding to enzymes and receptors, which can lead to a variety of biological effects Pyrrolidinones also have diverse modes of action depending on their specific structures and targets

Properties

IUPAC Name

1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCXLZYJCFQYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=NN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.